molecular formula C16H17N3O3 B3083731 [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid CAS No. 1142204-85-0

[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

Cat. No.: B3083731
CAS No.: 1142204-85-0
M. Wt: 299.32 g/mol
InChI Key: SRJLABDPSAIGLH-UHFFFAOYSA-N
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Description

The compound [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid (CAS: 1142204-85-0) is a pyridine-containing derivative with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol . Its structure features a central 2-oxoethylamino core linked to a phenyl group and a pyridin-3-ylmethyl substituent (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(18-10-13-5-4-8-17-9-13)11-19(12-16(21)22)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLABDPSAIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178337
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-85-0
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-carboxaldehyde with an amine derivative to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with phenylacetic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents aimed at treating pain and inflammatory conditions. The interactions of the compound with specific receptors or enzymes involved in metabolic pathways are under investigation, with preliminary findings suggesting potential efficacy in reducing inflammation and pain.

Peptide Synthesis

The structural characteristics of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid position it as a valuable building block for peptide synthesis. Its incorporation into novel peptides could facilitate studies on their biological functions and therapeutic potentials. This application is particularly relevant in the fields of drug design and development, where peptides are increasingly recognized for their therapeutic capabilities.

Biochemical Research Applications

Interaction Studies

The compound has been the subject of interaction studies focusing on its binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate its binding kinetics and thermodynamics. These studies are crucial for understanding how the compound interacts with enzymes involved in inflammation and pain pathways, which could lead to the identification of new drug targets.

Proteomics Research

This compound has applications in proteomics , where it can be used to study protein interactions and modifications. Its ability to modify proteins or act as a probe can provide insights into cellular mechanisms and disease processes .

Mechanism of Action

The mechanism of action of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-Based Derivatives

Pyridine derivatives with modifications to the substituent position or chain length are critical for understanding structure-activity relationships (SAR). Key analogs include:

Compound Name Molecular Formula MW (g/mol) Key Substituents CAS Number
[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid C₁₆H₁₇N₃O₃ 299.33 Pyridin-3-ylmethyl, phenyl 1142204-85-0
[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid C₁₇H₁₉N₃O₃ 313.36 2-Pyridin-2-ylethyl, phenyl 1142204-79-2
((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}amino)acetic acid C₁₇H₁₉N₃O₄ 329.36 4-Methoxyphenyl, pyridin-3-ylmethyl 1142215-99-3

Key Observations :

  • Substituent Position: The pyridin-3-ylmethyl group (vs. For example, the 3-pyridine position may enhance hydrogen bonding compared to the 2-position .
  • Methoxy Substitution : The 4-methoxyphenyl analog introduces an electron-donating group, which could improve solubility or modulate electron density at the phenyl ring, influencing pharmacokinetics .

Sulfur-Containing Analogs: Erdosteine and Derivatives

Erdosteine (C₈H₁₁NO₄S₂, MW: 249.30 g/mol) shares a 2-oxoethylamino backbone but replaces pyridine with a tetrahydrothiophene ring. Its impurities and derivatives highlight stability and metabolic considerations:

Compound Name Molecular Formula MW (g/mol) Key Features Reference
Erdosteine C₈H₁₁NO₄S₂ 249.30 Tetrahydrothiophene, sulfur atoms
Erdosteine ethyl ester C₁₀H₁₅NO₄S₂ 277.36 Ethyl esterification of carboxylic acid
Erdosteine oxide C₈H₁₁NO₅S₂ 265.30 Sulfoxide formation

Key Observations :

  • Sulfur vs. Nitrogen Heterocycles : Erdosteine’s thiophene ring contributes to distinct electronic properties and metabolic pathways compared to pyridine-based analogs. The sulfur atoms may increase susceptibility to oxidation, as seen in erdosteine oxide formation .
  • Stability : Esterification (e.g., ethyl ester impurity) demonstrates how structural modifications impact stability during synthesis or storage .

Piperazine and Trifluoromethyl Derivatives

Compounds with piperazine or trifluoromethyl groups offer insights into pharmacokinetic optimization:

Compound Name Molecular Formula MW (g/mol) Key Features Reference
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide C₁₉H₂₀F₃N₅O₂ 407.39 Trifluoromethyl, piperazine
2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfonyl]acetic acid C₁₂H₁₂F₃NO₅S 339.29 Trifluoromethyl, sulfonyl group

Key Observations :

  • Trifluoromethyl Groups : The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability, common in CNS-targeting drugs .
  • Piperazine Moieties : Piperazine rings improve solubility and are often used to modulate receptor affinity in kinase inhibitors .

Biological Activity

Chemical Structure and Properties

The compound [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid has the molecular formula C16H17N3O3C_{16}H_{17}N_{3}O_{3} and a molecular weight of 299.32 g/mol. It features a complex structure that includes a pyridine ring, an amino acid moiety, and a phenyl group. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and drug development .

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and analgesic properties , making it a candidate for therapeutic applications targeting pain and inflammation. The compound's interactions with specific receptors or enzymes involved in metabolic pathways are under investigation, although detailed mechanisms remain to be elucidated .

The biological activity of this compound likely involves:

  • Nucleophilic substitutions : Due to the presence of functional groups like amines and carboxylic acids.
  • Binding interactions : With enzymes involved in inflammation and pain pathways, which can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to understand binding kinetics and thermodynamics.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified, each possessing unique biological characteristics. The following table summarizes some of these compounds:

Compound NameMolecular FormulaKey Features
2-Oxo-2-(pyridin-3-yl)acetic acidC7H5N1O2C_7H_5N_1O_2Simpler structure; lacks phenyl group
4-Methoxyphenyl-{2-Oxo-2-[pyridin-3-ylmethyl]amino}acetic acidC17H19N3O4C_{17}H_{19}N_{3}O_{4}Contains methoxy substituent; altered biological properties
2-Oxo-[2-(pyridin-4-ylmethyl)-aminomethyl]acetic acidC16H19N3O3C_{16}H_{19}N_{3}O_{3}Different substitution pattern on pyridine; potential for varied activity

This comparison highlights the unique structure of this compound, which may confer specific biological activities not present in simpler analogs.

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups. The compound demonstrated a dose-dependent response, suggesting its potential as an effective anti-inflammatory agent.

Antibacterial and Antifungal Activity

Another study evaluated the antibacterial and antifungal properties of derivatives related to phenyl amino acetic acids. Compounds were tested against various strains of bacteria and fungi, revealing moderate antibacterial activity, particularly against Gram-positive organisms. Among these derivatives, those with halogen substitutions showed enhanced efficacy .

Summary of Biological Activities

The following table summarizes key findings from various studies on the biological activities associated with this compound:

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in markers,
AnalgesicDose-dependent pain relief
AntibacterialModerate activity against Gram-positive bacteria
AntifungalEfficacy against specific fungal strains

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Purity (HPLC)Reference
Boc-protected amineBoc2O, DMAP, DCM, RT7887
Amidation productHATU, DIPEA, DMF, 0°C4195

Q. Table 2: Critical Receptor-Binding Residues

ReceptorKey ResiduesFunctional RoleReference
OX1Gln1263.32, Trp20645.54Hydrophobic binding pocket
CXCR3Pyridinylmethyl groupAntagonist activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid
Reactant of Route 2
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[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

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